molecular formula C11H15N5O2 B2722746 N-9H-purin-6-ylisoleucine CAS No. 1491139-77-5

N-9H-purin-6-ylisoleucine

Cat. No.: B2722746
CAS No.: 1491139-77-5
M. Wt: 249.274
InChI Key: DYJGDOBRQHPAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-purin-6-ylisoleucine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Mechanism of Action

Target of Action

The primary targets of N-9H-purin-6-ylisoleucine , also known as 3-methyl-2-(7H-purin-6-ylamino)pentanoic Acid , are yet to be fully identified. It is known that purine derivatives can have anti-proliferative activities against certain types of cells .

Mode of Action

The mode of action of This compound involves its interaction with its targets, leading to changes in cellular processes. For instance, some purine derivatives have been shown to inhibit the proliferation of cells, leading to S-phase arrest and induction of apoptosis . The specific interactions of This compound with its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by This compound It is known that purine derivatives can affect several pathways, including those involved in cell proliferation and apoptosis . The downstream effects of these pathway alterations can include changes in cell growth and survival.

Result of Action

The molecular and cellular effects of This compound Some purine derivatives have been shown to induce apoptosis and inhibit cell proliferation . These effects can lead to changes in cell growth and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-9H-purin-6-ylisoleucine typically involves the coupling of purine derivatives with isoleucine. One common method includes the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with isoleucine as the nucleophile . The reaction is often carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: N-9H-purin-6-ylisoleucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the purine ring or the isoleucine side chain.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various purine derivatives with different functional groups .

Scientific Research Applications

N-9H-purin-6-ylisoleucine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its role in signal pathways and as a potential therapeutic agent.

    Medicine: Research has shown that this compound and its derivatives have cytotoxic and antitumoral activities, making them candidates for cancer treatment.

    Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.

Comparison with Similar Compounds

    N-(purin-6-yl)dipeptides: These compounds share a similar purine structure and have been studied for their potential therapeutic applications.

    6-substituted purine derivatives: These compounds exhibit similar biological activities and are used in antiviral and anticancer research.

Uniqueness: N-9H-purin-6-ylisoleucine is unique due to its specific structure, which combines the purine ring with the isoleucine side chain. This unique combination imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-methyl-2-(7H-purin-6-ylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGDOBRQHPAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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